4-Ethyl-2-(1-methylcyclopropyl)pyrimidine-5-carboxylic acid
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Overview
Description
4-Ethyl-2-(1-methylcyclopropyl)pyrimidine-5-carboxylic acid is an organic compound with the molecular formula C11H14N2O2. This compound belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-(1-methylcyclopropyl)pyrimidine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of pyrimidine with ethyl and methylcyclopropyl groups under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise addition of reagents, temperature control, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-(1-methylcyclopropyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-Ethyl-2-(1-methylcyclopropyl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-(1-methylcyclopropyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of inflammatory mediators, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid: Similar in structure but contains a trifluoromethyl group instead of an ethyl group.
4-Methyl-2-(1-methylcyclopropyl)pyrimidine-5-carboxylic acid: Similar but has a methyl group instead of an ethyl group.
Uniqueness
4-Ethyl-2-(1-methylcyclopropyl)pyrimidine-5-carboxylic acid is unique due to its specific ethyl and methylcyclopropyl substitutions, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-ethyl-2-(1-methylcyclopropyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c1-3-8-7(9(14)15)6-12-10(13-8)11(2)4-5-11/h6H,3-5H2,1-2H3,(H,14,15) |
InChI Key |
PWDIOQYLQPMVAH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NC=C1C(=O)O)C2(CC2)C |
Origin of Product |
United States |
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